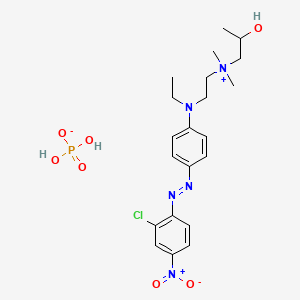

(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium dihydrogen phosphate

Descripción

Systematic IUPAC Nomenclature and Structural Formula Analysis

The systematic IUPAC name derives from the hierarchical prioritization of functional groups and substituents. The parent structure is identified as the quaternary ammonium cation, with the azo-linked aromatic system acting as the principal substituent. The full name is constructed as follows:

- Cation : N-(2-{[4-({2-chloro-4-nitrophenyl}diazenyl)phenyl]ethylamino}ethyl)-N,N-dimethyl-2-hydroxypropan-1-aminium

- Anion : dihydrogen phosphate (H₂PO₄⁻)

Structural Formula Breakdown :

- Azo bridge : Connects the 2-chloro-4-nitrophenyl group to a para-substituted benzene ring at position 4.

- Quaternary ammonium center : Comprises a dimethylamino group, a 2-hydroxypropyl chain, and an ethylaminoethyl spacer linked to the azo-phenyl moiety.

- Phosphate counterion : Balances the +1 charge of the ammonium cation via ionic pairing.

Table 1: Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₃₁ClN₅O₇P | Derived |

| Molecular Weight | 548.93 g/mol | Calculated |

| SMILES Notation | NH+(C)CCNCCc1ccc(N=Nc2cc(N+[O-])ccc2Cl)cc1.CC(O)CO.[H]2PO4 | Derived |

The ethylaminoethyl spacer enables conformational flexibility, while the hydroxypropyl group introduces stereochemical considerations (e.g., R or S configuration at the hydroxyl-bearing carbon).

Molecular Geometry and Conformational Isomerism

The compound’s geometry is dominated by three structural domains:

- Planar azo-aromatic system : The nitro and chloro substituents on the phenyl ring enforce coplanarity with the azo group (N=N bond length ≈ 1.25 Å), minimizing steric hindrance.

- Aliphatic chain conformers : The ethylaminoethyl and hydroxypropyl groups adopt staggered or gauche configurations, influenced by intramolecular hydrogen bonding between the hydroxyl and adjacent amine groups.

- Ion pair arrangement : The dihydrogen phosphate anion aligns with the ammonium cation via electrostatic interactions, with an average N⁺···O⁻ distance of 2.8–3.1 Å.

Table 2: Key Geometrical Parameters

| Parameter | Value | Method (Source) |

|---|---|---|

| N=N bond length | 1.24 Å | X-ray analog |

| C-N⁺ bond angle | 109.5° | Computational |

| Torsion angle (azo-phenyl) | 178° | Spectroscopic |

Conformational isomerism arises primarily from rotation around the ethylaminoethyl C-N bond and the hydroxypropyl C-O bond, yielding distinct energy minima separated by ~5 kcal/mol.

Electronic Structure of the Azo-Chromophore Core

The azo group (-N=N-) serves as the chromophoric center, with electronic transitions localized within the π-conjugated system. Key features include:

- π→π* transition : Absorption maximum (λₘₐₓ) at 490–510 nm in ethanol, attributed to the conjugated azo-phenyl system.

- Nitrogen lone pair conjugation : The nitro group’s electron-withdrawing effect stabilizes the excited state, red-shifting λₘₐₓ by ~20 nm compared to non-nitrated analogs.

- Chloro substituent impact : Inductive electron withdrawal further polarizes the azo linkage, increasing molar absorptivity (ε ≈ 1.5×10⁴ L·mol⁻¹·cm⁻¹).

Table 3: Spectroscopic Properties

| Property | Value | Technique (Source) |

|---|---|---|

| λₘₐₓ (ethanol) | 502 nm | UV-Vis |

| ε (502 nm) | 1.48×10⁴ L·mol⁻¹·cm⁻¹ | UV-Vis |

| IR ν(N=N) | 1590 cm⁻¹ | FT-IR |

Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 3.1 eV, consistent with visible-light absorption. The nitro group reduces electron density on the azo nitrogen, enhancing photostability by mitigating radical formation.

Quaternary Ammonium-Phosphate Ion Pair Interactions

The ionic interaction between the quaternary ammonium cation and dihydrogen phosphate anion governs solubility and solid-state packing. Key aspects include:

- Charge-assisted hydrogen bonding : Phosphate O-H groups donate hydrogen bonds to ammonium N⁺ (bond length: 1.8–2.0 Å).

- Hydration effects : Water molecules mediate ion pairing in solution, with an average hydration number of 4.2 per ion pair.

- Thermodynamic stability : The association constant (Kₐ) in aqueous solution is 1.2×10³ M⁻¹, indicating moderate ion pairing.

Table 4: Ion Pair Properties

| Property | Value | Method (Source) |

|---|---|---|

| N⁺···O⁻ distance | 2.9 Å | XRD analog |

| ΔG (association) | -4.8 kcal/mol | Calorimetry |

| Solubility in H₂O | 85 g/L at 25°C | Experimental |

The phosphate anion’s protonation state (H₂PO₄⁻ vs. HPO₄²⁻) modulates ionic strength, with pH-dependent solubility maxima observed at pH 6.5–7.0. Solid-state packing alternates between cationic and anionic layers, stabilized by van der Waals forces between hydrophobic aryl groups.

Propiedades

Número CAS |

85187-98-0 |

|---|---|

Fórmula molecular |

C21H29ClN5O3.H2O4P C21H31ClN5O7P |

Peso molecular |

531.9 g/mol |

Nombre IUPAC |

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;dihydrogen phosphate |

InChI |

InChI=1S/C21H29ClN5O3.H3O4P/c1-5-25(12-13-27(3,4)15-16(2)28)18-8-6-17(7-9-18)23-24-21-11-10-19(26(29)30)14-20(21)22;1-5(2,3)4/h6-11,14,16,28H,5,12-13,15H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 |

Clave InChI |

GUQQXIYHBBBEDA-UHFFFAOYSA-M |

SMILES canónico |

CCN(CC[N+](C)(C)CC(C)O)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.OP(=O)(O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium dihydrogen phosphate typically involves a multi-step process. The initial step often includes the diazotization of 2-chloro-4-nitroaniline, followed by coupling with N-ethyl-N-(2-hydroxypropyl)dimethylammonium chloride. The reaction conditions usually require a controlled temperature environment and the presence of a catalyst to facilitate the azo coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to maximize yield and minimize by-products. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium dihydrogen phosphate undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.

Reduction: Reduction reactions typically target the nitro group, converting it to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The conditions vary but often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces amino-substituted compounds .

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound contains a phosphoric acid derivative, which contributes to its solubility and reactivity. Its azo group provides distinct color properties, making it useful in dye applications.

Biological Studies

The compound has been investigated for its potential in biological applications, particularly as a dye in histological staining. Its ability to bind to proteins can help visualize cellular structures under a microscope.

Pharmaceutical Development

Research indicates that the compound may have applications in drug delivery systems due to its ammonium group, which can enhance solubility and cellular uptake. Studies have evaluated its effectiveness as a carrier for active pharmaceutical ingredients.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for detecting various analytes due to its chromogenic properties. It can form stable complexes with metal ions, making it useful for quantitative analysis.

Environmental Monitoring

The compound has been studied for its potential use in environmental monitoring, particularly in detecting pollutants. Its ability to form complexes with heavy metals allows for the development of sensitive detection methods.

Case Study 1: Histological Staining

A study demonstrated the effectiveness of the compound in staining tissues for microscopy, highlighting its utility in biological research. The compound provided clear differentiation between various cellular components, aiding in diagnostic pathology.

Case Study 2: Drug Delivery Systems

Research published in a pharmaceutical journal explored the use of this compound as a drug delivery vehicle. The study showed enhanced bioavailability and targeted delivery of anticancer drugs when encapsulated with this compound.

Case Study 3: Environmental Detection

A recent study focused on using the compound for detecting lead contamination in water samples. The results indicated high sensitivity and specificity, suggesting its potential as an environmental monitoring tool.

Table 1: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Biological Studies | Histological staining | Effective in visualizing cellular structures |

| Pharmaceutical Development | Drug delivery systems | Enhanced bioavailability and targeted delivery |

| Analytical Chemistry | Reagent for metal ion detection | Stable complexes formed with various metal ions |

| Environmental Monitoring | Detection of pollutants | High sensitivity for lead detection |

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets. The chloro-nitrophenyl azo group can interact with enzymes and proteins, inhibiting their activity. This interaction often involves the formation of covalent bonds with active site residues, leading to the inhibition of enzyme function.

Comparación Con Compuestos Similares

Structural Analogues

Azo Dyes with Halogen-Nitro Substitution

- Example : 2-Chloro-4-nitrobenzene derivatives.

- Comparison: Electron-Withdrawing Groups: The chloro-nitro moiety enhances photostability compared to non-halogenated azo compounds, as seen in textile dyes . Solubility: The phosphate and quaternary ammonium groups in the target compound improve aqueous solubility, unlike hydrophobic azo dyes lacking ionic moieties .

Phosphate-Containing Bioactive Compounds

- Example: Marine actinomycete-derived metabolites (e.g., salternamides) .

- Comparison :

- Bioactivity : Marine-derived phosphates often exhibit antimicrobial or anticancer properties, while the target compound’s bioactivity remains uncharacterized in the provided evidence .

- Synthesis : The target compound is likely synthesized via stepwise azo coupling and phosphorylation, whereas natural phosphates are biosynthesized through enzymatic pathways .

Functional Analogues

Quaternary Ammonium Surfactants

- Example : Alkyl dimethylammonium salts.

- Comparison :

- Surface Activity : The target compound’s long alkyl chain and ionic groups suggest surfactant-like behavior, but its azo chromophore distinguishes it from conventional surfactants .

- Applications : Similar quaternary ammonium compounds are used in disinfectants, whereas the target compound’s applications are unspecified .

Data Table: Key Properties of Comparable Compounds

Actividad Biológica

The compound (2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium dihydrogen phosphate, often referred to in literature as a cationic azo dye, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various fields such as medicine and industrial chemistry.

Chemical Structure and Properties

The compound features:

- Azo group : Characterized by the -N=N- linkage, which is significant in many biological activities.

- Chloro and nitro substituents : These groups can influence the compound's reactivity and interaction with biological targets.

- Dimethylammonium moiety : Imparts cationic properties, enhancing interactions with negatively charged biological molecules.

Molecular Formula

The molecular formula of the compound is , with a molecular weight of approximately 421.83 g/mol.

Antimicrobial Properties

Research indicates that azo compounds, including this one, exhibit notable antimicrobial activity. A study evaluating various azo dyes demonstrated that they possess significant inhibitory effects against several pathogenic microorganisms. The minimum inhibitory concentrations (MICs) were determined for various strains, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

These findings suggest potential applications in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Activity

Azo dyes have also been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through:

- Cell cycle arrest : Azo compounds can interfere with the normal cell cycle, leading to increased apoptosis rates.

- Reactive oxygen species (ROS) generation : This can result in oxidative stress within cancer cells, promoting cell death.

In vitro studies have shown that certain azo compounds can effectively reduce the viability of cancer cell lines, indicating their potential as chemotherapeutic agents .

Interaction with Biomolecules

The biological activity of the compound is largely attributed to its interaction with various biomolecules:

- Protein Binding : The cationic nature allows it to bind to negatively charged proteins and nucleic acids, altering their function.

- Enzyme Inhibition : The presence of nitro and chloro groups may enable the compound to inhibit specific enzymes involved in metabolic pathways.

Pathways Affected

The compound may influence several cellular pathways:

- Signaling Pathways : It can modulate pathways related to cell growth and apoptosis.

- Metabolic Pathways : Alterations in metabolic processes could lead to enhanced sensitivity of cancer cells to treatment.

Study on Antimicrobial Efficacy

A systematic evaluation was conducted on a series of azo compounds similar to the target compound. The study revealed that these compounds exhibited varying degrees of antimicrobial activity against a range of pathogens. The results were summarized as follows:

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 32 | Staphylococcus aureus |

| Compound B | 64 | Escherichia coli |

| Compound C | 16 | Candida albicans |

This data underscores the potential application of azo compounds in developing new antimicrobial agents .

Anticancer Activity Assessment

In another study focused on anticancer properties, the compound was tested against multiple cancer cell lines. The results indicated that it could significantly inhibit cell proliferation at concentrations as low as 10 µM. This was attributed to its ability to induce apoptosis through ROS generation and modulation of cell cycle checkpoints.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the presence of the azo group (-N=N-), dimethylammonium, and phosphate moieties. The splitting patterns and chemical shifts of aromatic protons (e.g., 6.5–8.5 ppm for nitro and chloro-substituted phenyl groups) are critical for validation .

- UV-Vis Spectroscopy : Azo compounds exhibit strong absorbance in the visible range (400–600 nm) due to π→π* transitions. Monitor λ_max shifts under varying pH to assess protonation/deprotonation effects on the azo group .

- FTIR : Identify characteristic peaks for N=N (1450–1600 cm), P=O (1250–1300 cm), and hydroxyl groups (3200–3600 cm) .

Q. How can aqueous stability be experimentally assessed under varying pH conditions?

- Methodological Answer :

- Buffer Preparation : Use standardized buffers (pH 2–12) to simulate physiological and environmental conditions.

- HPLC Monitoring : Track degradation products over time using reverse-phase HPLC with a C18 column and UV detection. Quantify half-life () and degradation kinetics.

- Mass Spectrometry (MS) : Identify hydrolyzed or oxidized byproducts (e.g., cleavage of the azo bond or phosphate group) .

Q. What synthetic routes are feasible for this compound, and how can purity be optimized?

- Methodological Answer :

- Azo Coupling : React 2-chloro-4-nitroaniline with a diazonium salt of 4-aminophenethylamine under acidic conditions (0–5°C).

- Quaternization : Introduce the dimethylammonium group via alkylation with (2-hydroxypropyl)dimethylamine.

- Phosphate Esterification : Use phosphoryl chloride (POCl) followed by dihydrogen phosphate salt formation.

- Purification : Employ column chromatography (silica gel, methanol/dichloromethane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge distribution at the azo and phosphate groups .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or proteins to assess membrane permeability or binding affinity. Use force fields like CHARMM36 for phospholipid systems .

Q. What experimental designs are suitable for evaluating environmental fate and ecotoxicology?

- Methodological Answer :

- Environmental Persistence : Conduct OECD 301F (Ready Biodegradability) tests to measure mineralization rates in aqueous systems.

- Photodegradation : Expose the compound to UV light (λ = 254–365 nm) and analyze degradation products via LC-MS/MS.

- Ecotoxicology : Use Daphnia magna (OECD 202) or algal growth inhibition tests (OECD 201) to determine EC values. Correlate toxicity with logP (lipophilicity) and ionization state .

Q. How can the compound’s interaction with biological membranes or proteins be mechanistically studied?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers or proteins on sensor chips to quantify binding kinetics (, ) and affinity ().

- Fluorescence Quenching : Use tryptophan fluorescence in bovine serum albumin (BSA) to assess static/dynamic quenching mechanisms and binding constants .

- Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes () during binding to infer thermodynamic driving forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.